molecular formula C15H22N2O3 B2616931 2-{2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenoxy}acetamide CAS No. 866150-01-8

2-{2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenoxy}acetamide

Cat. No.: B2616931
CAS No.: 866150-01-8
M. Wt: 278.352
InChI Key: VWNKTGBEOOEPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenoxy}acetamide is an organic compound that features a phenoxyacetamide structure with a morpholine substituent

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenoxy}acetamide typically involves the reaction of 2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phenoxyacetyl chloride, which then reacts with morpholine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine moiety can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The phenoxyacetamide structure allows for versatile interactions with various biological molecules, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide derivatives: Compounds with similar phenoxyacetamide structures but different substituents.

    Morpholine-containing compounds: Compounds featuring the morpholine moiety, such as morpholine itself and its derivatives.

Uniqueness

2-{2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenoxy}acetamide is unique due to the combination of the phenoxyacetamide structure with the morpholine substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11-8-14(20-10-15(16)18)12(2)7-13(11)9-17-3-5-19-6-4-17/h7-8H,3-6,9-10H2,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNKTGBEOOEPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)N)C)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.